4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid
CAS No.: 175201-69-1
Cat. No.: VC20895155
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175201-69-1 |
|---|---|
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentanoic acid |
| Standard InChI | InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18) |
| Standard InChI Key | QCNUVPGFTRHRMH-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid has a molecular formula of C₁₃H₁₈N₂O₃S and a molecular weight of 282.36 g/mol . The structure features a pentanoic acid backbone with a carboxylic acid functional group, which is characteristic of amino acids. Additionally, it contains a pyridine ring with a methylthio substituent at the 2-position, and the 3-position of the pyridine ring is connected to the amino group of the pentanoic acid through a carbonyl linkage.
Table 1: Chemical Identity and Structural Information
| Parameter | Value |
|---|---|
| Common Name | 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid |
| Synonyms | N-[2-(methylthio)nicotinoyl]-L-leucine; (S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid |
| CAS Number | 175201-69-1 |
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | (2S)-4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentanoic acid |
Structural Identifiers
The compound can be uniquely identified using various chemical notation systems:
Standard InChI: InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18)/t10-/m0/s1
Standard InChIKey: QCNUVPGFTRHRMH-JTQLQIEISA-N
Canonical SMILES: CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC
The stereochemistry of the compound is important, as indicated by the S-configuration at the chiral center, which corresponds to the natural L-form of the amino acid portion.
Physical Properties
The physical properties of 4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid provide important information for researchers working with this compound:
Physical State and Appearance
While the search results don't explicitly describe the appearance, similar compounds of this class typically exist as crystalline solids at room temperature.
Solubility Profile
The compound shows varying degrees of solubility in different solvents:
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Slightly soluble in chloroform
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Slightly soluble in methanol
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Soluble in DMSO (dimethyl sulfoxide)
This solubility profile is important for researchers planning experiments that require dissolution of the compound.
Applications and Research Uses
Analytical Chemistry Applications
4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid is used in analytical chemistry as a reference or standard compound. Its unique mass and retention characteristics make it valuable for:
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Calibration of analytical instruments
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Validation processes in chromatography
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Reference standards in mass spectrometry
These applications leverage the compound's distinctive structure and molecular weight to provide reliable reference points in analytical procedures.
Structural Relationships and Analogues
Relationship to Amino Acids
The compound contains a leucine-like structure, as indicated by one of its synonyms (N-[2-(methylthio)nicotinoyl]-L-leucine) . This suggests a structural relationship to the essential amino acid leucine, with the addition of the [2-(methylthio)pyridin-3-yl]carbonyl group.
This relationship to natural amino acids may contribute to its potential biological relevance and applications in biochemical research.
Comparison to Similar Compounds
While the search results don't provide direct comparisons to similar compounds, we can note structural similarities to other modified amino acids and pyridine derivatives that are used in research settings. The unique combination of features in this single molecule sets it apart from more common research chemicals.
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